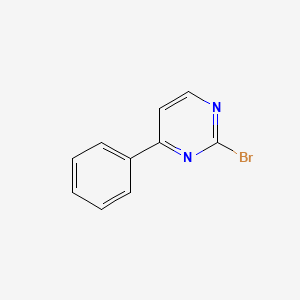

2-Bromo-4-phenylpyrimidine

Description

Overview of Halogenated Pyrimidines: Significance in Synthetic and Medicinal Chemistry

Halogenated pyrimidines represent a critical class of compounds in the realms of synthetic and medicinal chemistry. The introduction of a halogen atom into the pyrimidine (B1678525) scaffold dramatically alters the molecule's electronic properties, geometry, polarizability, and electron affinity. rsc.org This chemical modification is a powerful tool for chemists, enabling fine-tuning of a compound's functional properties and intermolecular interactions. rsc.org

In synthetic chemistry, halogenated heteroaromatic compounds are fundamental building blocks for the creation of complex natural products and pharmaceutical drugs. rsc.org Their utility is particularly pronounced in transition metal-catalyzed cross-coupling reactions, where the halogen atom serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This has made them indispensable in the construction of diverse molecular architectures.

From a medicinal chemistry perspective, the pyrimidine ring is of immense interest as it forms the core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. researchgate.net The incorporation of halogens into the pyrimidine structure has led to the development of numerous therapeutic agents. For instance, halogenated pyrimidines are utilized in cancer therapy as tumor-specific radiosensitizers, enhancing the efficacy of radiation treatment. rsc.org Notable examples include 5-fluorouracil, bromodeoxyuridine, and gemcitabine. rsc.org Furthermore, various halogenated pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov It is estimated that halogenated compounds are present in approximately 20% of medical drugs and 30% of agrochemicals, underscoring their profound importance. rsc.org

Specific Research Focus on 2-Bromo-4-phenylpyrimidine: Structural Context and Reactivity Profile

This compound is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂. uni.lu Its structure is defined by a central pyrimidine ring, with a bromine atom attached at the C-2 position and a phenyl group at the C-4 position. This specific arrangement of substituents dictates its unique reactivity profile.

The reactivity of this compound is a focal point of research, as its unique substitution pattern imparts distinct catalytic and reactive properties. smolecule.com These properties are exploited in a variety of chemical syntheses that require precise and controlled chemical transformations. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrN₂ | uni.lu |

| Molecular Weight | ~235.08 g/mol | smolecule.com |

| Melting Point | 85-87 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Evolution of Research Themes and Contemporary Importance of this compound

The research landscape surrounding this compound has evolved significantly, driven by its versatile chemical nature and potential biological applications. Initially, research likely focused on its synthesis and basic reactivity. However, contemporary studies are increasingly directed towards its application in more complex chemical transformations and its role in medicinal chemistry.

A significant area of current research involves leveraging the unique reactivity of this compound in catalysis and as a key intermediate in the synthesis of more complex molecules. smolecule.com Its ability to participate in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, while not always directly reported, is suggested by the general reactivity of brominated pyrimidines in palladium-catalyzed reactions. smolecule.com

In the context of medicinal chemistry, research has indicated that this compound and related compounds possess noteworthy biological activities. smolecule.com Studies have explored its potential to target specific proteins involved in cellular signaling pathways. The mechanism of action often involves the modulation of enzymatic pathways that regulate cellular processes, which is a critical aspect in the development of targeted therapeutic agents. smolecule.com While specific applications are still under investigation, the structural motifs present in this compound are found in compounds with potential antioxidant and anticancer activities. smolecule.com Its importance in contemporary research lies in its utility as a scaffold for creating novel compounds with tailored biological and chemical properties.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| Bromodeoxyuridine |

| Gemcitabine |

| Cytosine |

| Thymine |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGLZNXUEONFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-98-8 | |

| Record name | 2-bromo-4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Phenylpyrimidine and Its Congeners

Direct Bromination Approaches for Pyrimidine (B1678525) Core Structures

Direct bromination of the pyrimidine ring is a fundamental approach to introduce a bromine atom onto the heterocyclic core. The reactivity of the pyrimidine ring, which is generally electron-deficient, dictates the conditions required for successful electrophilic substitution.

Electrophilic Bromination Techniques for Pyrimidine Rings

The pyrimidine ring is less susceptible to electrophilic attack compared to benzene (B151609) due to the presence of two electron-withdrawing nitrogen atoms. wikipedia.orgbhu.ac.in Consequently, electrophilic substitution, including bromination, is more challenging and typically occurs at the C-5 position, which is the most electron-rich. wikipedia.org However, direct bromination at other positions can be achieved under specific conditions or with pre-existing activating groups on the ring.

Various brominating agents have been employed for the electrophilic bromination of pyrimidines. Common reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govnih.gov The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the bromination reaction. For instance, the bromination of pyrimidine can be carried out by reacting bromine at an elevated temperature with a hydrogen halide addition salt of the pyrimidine in an organic solvent. google.com The use of N-halosuccinimides in ionic liquids has also been reported as a highly efficient and convenient method for the C-5 halogenation of pyrimidine-based nucleosides. researchgate.net

The reactivity of the pyrimidine ring towards electrophilic bromination can be enhanced by the presence of electron-donating groups. For pyrimidine nucleosides, bromination at the C-5 position is a well-established transformation. nih.govresearchgate.net Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been effectively used for this purpose, sometimes in the presence of a Lewis acid to enhance the efficiency of the reaction. nih.gov

| Brominating Agent | Substrate Type | Typical Position of Bromination | Reference |

| Bromine (Br₂) | Pyrimidine hydrohalide salt | C-5 | google.com |

| N-Bromosuccinimide (NBS) | Pyrimidine derivatives | C-5 | nih.govnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyrimidine nucleosides | C-5 | nih.gov |

| N-Halosuccinimides in Ionic Liquids | Pyrimidine-based nucleosides | C-5 | researchgate.net |

Regioselective Bromination in Phenylpyrimidine Systems

The presence of a phenyl group on the pyrimidine ring introduces additional complexity to the regioselectivity of bromination. The phenyl group itself is susceptible to electrophilic attack, and its directing effects must be considered. Van der Plas reported that the direct bromination of 4-phenylpyrimidine (B189444) was not suitable for the synthesis of 5-bromo-4-phenylpyrimidine, as the phenyl group is also vulnerable to attack by brominating agents. google.com

Achieving regioselective bromination on the pyrimidine ring of a phenylpyrimidine system often requires careful control of reaction conditions or the use of directing groups. The inherent electronic properties of the phenylpyrimidine scaffold will guide the incoming electrophile. Theoretical analysis and experimental verification are often employed to predict and confirm the positional selectivity of electrophilic aromatic bromination. nih.govnih.gov For instance, in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a bromination reaction was successfully carried out using bromine and acetic acid in chloroform. mdpi.com While this is not a pyrimidine system, it highlights the principle of regioselective bromination in substituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Strategies for Constructing 2-Bromo-4-phenylpyrimidine

An alternative and often more versatile approach to the synthesis of this compound involves the construction of the core phenylpyrimidine structure using palladium-catalyzed cross-coupling reactions. This strategy allows for the late-stage introduction of the bromine atom or the use of pre-brominated building blocks.

Suzuki-Miyaura Coupling in the Synthesis of Phenylpyrimidines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide or triflate. This reaction is widely used in the synthesis of biaryl compounds, including phenylpyrimidines.

The core structure of 4-phenylpyrimidine can be efficiently synthesized via the Suzuki-Miyaura coupling. This typically involves the reaction of a pyrimidine derivative bearing a leaving group (such as a halogen or triflate) at the 4-position with phenylboronic acid in the presence of a palladium catalyst and a base. Conversely, a 4-halopyrimidine can be coupled with a phenyl-containing boronic acid. This method offers a high degree of functional group tolerance and generally proceeds with high yields. A regioselective C7-bromination of 4-substituted 1H-indazoles followed by a palladium-catalyzed Suzuki–Miyaura reaction with boronic acids has been described, showcasing the utility of this reaction in building complex heterocyclic systems. researchgate.net

Once the 4-phenylpyrimidine core is assembled, the bromine atom can be introduced at the 2-position. This can be achieved through two main strategies: pre-functionalization or post-coupling bromination.

In the pre-functionalization approach, a pyrimidine starting material that already contains the bromine atom at the 2-position is used in the Suzuki-Miyaura coupling. For example, 2-bromo-4-chloropyrimidine (B1521449) can be coupled with phenylboronic acid. The coupling reaction would selectively occur at the more reactive 4-position (with the chloro group), leaving the bromo group at the 2-position intact.

Alternatively, the post-coupling bromination strategy involves first synthesizing 4-phenylpyrimidine and then performing a direct bromination to introduce the bromine atom at the 2-position. This approach requires a regioselective bromination method that favors the 2-position over the other available positions on both the pyrimidine and phenyl rings. The synthesis of this compound can be achieved by treating 4-phenylpyrimidine with a suitable brominating agent under controlled conditions. smolecule.com Another method involves the reaction of 2-chloro-substituted pyrimidines with hydrogen bromide dissolved in an acid to yield 2-bromo-substituted pyrimidines. google.com

| Strategy | Description | Key Consideration |

| Pre-functionalization | A 2-brominated pyrimidine derivative is used as a starting material for the Suzuki-Miyaura coupling with phenylboronic acid. | The reactivity of the leaving group for the coupling reaction must be higher than that of the bromine atom at the 2-position. |

| Post-Coupling Bromination | 4-phenylpyrimidine is first synthesized, followed by a direct bromination step to introduce the bromine atom at the 2-position. | The bromination reaction must be regioselective for the 2-position of the pyrimidine ring. |

Optimization of Catalyst Systems and Reaction Parameters for Pyrimidine Scaffolds

The optimization of catalyst systems and reaction parameters is a critical aspect of modern organic synthesis, particularly for the construction of functionalized pyrimidine scaffolds. The efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the choice of catalyst, ligands, base, and solvent.

For instance, in the Suzuki-Miyaura cross-coupling of dihalogenated pyrimidines, the catalyst system plays a pivotal role in determining the regioselectivity and yield of the desired product. A systematic screening of palladium catalysts has shown that Pd(PPh₃)₄ is often effective for the arylation of dichloropyrimidines. mdpi.com The optimization process often involves a detailed investigation of various parameters, as illustrated in the model reaction between 2,4-dichloropyrimidine (B19661) and phenylboronic acid. mdpi.com

The choice of solvent is also crucial. While a mixture of 1,4-dioxane (B91453) and water is commonly employed, the use of microwave irradiation can significantly shorten reaction times and improve yields, with water being a favorable solvent due to its dielectric properties. mdpi.com The optimization of catalyst loading is another key factor; a balance must be struck between ensuring a high conversion rate and minimizing the cost and potential for side reactions associated with high catalyst concentrations.

The following table summarizes the optimization of reaction conditions for a model Suzuki-Miyaura coupling reaction, highlighting the impact of different parameters on the yield of the product.

| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ (1) | Toluene | Na₂CO₃ | 110 | 120 | 45 |

| 2 | Pd(dppf)Cl₂ (1) | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 60 | 78 |

| 3 | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane/H₂O | K₂CO₃ | 100 (MW) | 15 | 92 |

| 4 | Pd(PPh₃)₄ (0.2) | 1,4-Dioxane/H₂O | K₂CO₃ | 100 (MW) | 15 | 85 |

This is a representative table compiled from general knowledge and data presented in sources like mdpi.commdpi.com

Furthermore, the nature of the base and the reaction temperature are critical parameters that require careful optimization. mdpi.commdpi.com Stronger bases like K₃PO₄ can sometimes lead to higher yields compared to weaker bases like Na₂CO₃. mdpi.com Temperature optimization is also essential, as lower temperatures can lead to incomplete reactions, while excessively high temperatures may result in catalyst decomposition and the formation of byproducts. mdpi.com

Negishi Coupling and Organozinc Reagents for Halogenated Pyrimidines

The Negishi coupling is a powerful and versatile cross-coupling reaction that forms carbon-carbon bonds between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. rsc.orgwikipedia.org This reaction is particularly useful for the functionalization of halogenated pyrimidines due to the generally high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

The preparation of the organozinc reagent is a key step in the Negishi coupling. These reagents can be generated through several methods, including the direct insertion of zinc into an organic halide or via transmetalation from an organolithium or organomagnesium compound. rsc.org For pyrimidine synthesis, a common approach involves the preparation of a pyridylzinc or pyrimidylzinc reagent, which is then coupled with an appropriate organic halide. rsc.org

Recent advancements have focused on the development of solid, air-stable organozinc reagents, which simplifies their handling and application in synthesis. mit.edu For example, 2-pyridylzinc pivalates and dioxanate complexes have been developed as bench-stable nucleophiles for Negishi cross-coupling reactions. mit.edu These reagents have demonstrated high reactivity and stability, allowing for the efficient coupling with a variety of aryl and heteroaryl halides. mit.edu

The table below illustrates the scope of the Negishi coupling in the synthesis of substituted pyridines, which serves as a model for its application to pyrimidine systems.

| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)pyridine | 85 |

| 2 | 2-Chloropyridine | Phenylzinc chloride | Ni(dppe)Cl₂ | 2-Phenylpyridine | 78 |

| 3 | 4-Iodobenzonitrile | 2-Pyridylzinc pivalate | Pd₂(dba)₃/XPhos | 4-(2-Pyridyl)benzonitrile | 92 |

This is a representative table compiled from general knowledge and data presented in sources like rsc.orgmit.edu

The Negishi coupling has found application in the synthesis of complex molecules, including pharmaceutical intermediates. wikipedia.org Its ability to proceed under mild reaction conditions and tolerate a wide range of functional groups makes it a valuable tool for the late-stage functionalization of pyrimidine scaffolds.

Exploration of Heck and Sonogashira Coupling in this compound Synthesis

The Heck and Sonogashira coupling reactions are cornerstone methodologies in palladium-catalyzed cross-coupling chemistry, providing powerful tools for the formation of carbon-carbon bonds. These reactions are particularly relevant for the functionalization of this compound, allowing for the introduction of alkenyl and alkynyl substituents, respectively.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This reaction has been widely used in the synthesis of a diverse range of compounds, including pharmaceuticals and functional materials. nih.gov The development of greener protocols for the Sonogashira reaction has been a recent focus, with studies exploring the use of more environmentally benign solvents. nih.gov For instance, N-hydroxyethylpyrrolidone (HEP) has been identified as a promising green solvent for Heck-Cassar-Sonogashira (HCS) reactions, leading to complete conversions under mild conditions. nih.gov

The Heck reaction, on the other hand, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is instrumental in creating complex molecular architectures from simpler starting materials.

The following table provides examples of Sonogashira coupling reactions, demonstrating the versatility of this methodology for the alkynylation of aryl halides.

| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 1-Methoxy-4-(phenylethynyl)benzene | 95 |

| 2 | 1-Bromonaphthalene | 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | 1-(Hex-1-yn-1-yl)naphthalene | 88 |

| 3 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | 2-((Trimethylsilyl)ethynyl)pyridine | 92 |

This is a representative table compiled from general knowledge and data presented in sources like nih.gov

The application of these coupling reactions to this compound allows for the synthesis of a wide array of derivatives with potential applications in various fields. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations.

Cyclization and Annulation Strategies for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a fundamental aspect of synthesizing compounds like this compound. Various cyclization and annulation strategies have been developed to construct this important heterocyclic scaffold.

Condensation Reactions and Multicomponent Approaches

Condensation reactions are a classic and widely used method for the synthesis of pyrimidines. The Pinner synthesis, for example, involves the condensation of an amidine with a β-dicarbonyl compound. wikipedia.orgmdpi.com This approach allows for the straightforward construction of the pyrimidine core with various substituents. Other common methods rely on the condensation of carbonyl compounds with diamines. wikipedia.org

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrimidines, in a single step from three or more starting materials. bohrium.comnih.gov The Biginelli reaction is a well-known example of an MCR that produces dihydropyrimidinones, which can be further modified to yield fully aromatic pyrimidines. wikipedia.org

More recently, novel MCRs have been developed that offer high atom economy and regioselectivity. nih.govacs.orgorganic-chemistry.orgacs.org For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govacs.orgorganic-chemistry.orgacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. nih.govacs.orgorganic-chemistry.orgacs.org This method provides access to highly substituted and unsymmetrical pyrimidines with excellent yields. nih.govacs.orgacs.org

The table below showcases the diversity of pyrimidines that can be synthesized using a multicomponent approach.

| Entry | Amidine | Alcohol(s) | Catalyst | Product | Yield (%) |

| 1 | Benzamidine | Ethanol, Propan-1-ol | [Ir]-PN⁵P | 2-Phenyl-4-ethyl-6-propylpyrimidine | 85 |

| 2 | Acetamidine | Benzyl alcohol, Methanol | [Ir]-PN⁵P | 2-Methyl-4-phenyl-6-methylpyrimidine | 78 |

| 3 | Guanidine | 1-Phenylethanol | [Ir]-PN⁵P | 2-Amino-4-phenyl-6-methylpyrimidine | 91 |

This is a representative table compiled from general knowledge and data presented in sources like nih.govacs.orgorganic-chemistry.orgacs.org

These multicomponent strategies offer significant advantages in terms of efficiency, diversity, and sustainability, making them highly attractive for the synthesis of pyrimidine libraries for drug discovery and other applications. bohrium.com

Oxidative Annulation and Tandem Cyclization-Halogenation Protocols

Oxidative annulation represents a modern and efficient approach to the synthesis of heterocyclic compounds, including pyrimidines. These reactions often involve the formation of multiple bonds in a single step, typically under oxidative conditions. For example, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been developed for the synthesis of pyrimidine derivatives. organic-chemistry.org

Tandem reactions, where multiple transformations occur sequentially in a single pot, offer significant advantages in terms of operational simplicity and reduced waste. A notable example is the tandem cyclization-halogenation protocol for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines. nih.govacs.org This one-pot methodology involves the cyclocondensation of aminopyrazoles with enaminones or chalcones, followed by an oxidative halogenation step using a mixture of a sodium halide and potassium persulfate (K₂S₂O₈). nih.govacs.org

This strategy provides direct access to halogenated pyrimidine derivatives, which are valuable building blocks for further functionalization via cross-coupling reactions. nih.govacs.org The use of water as a solvent in some of these protocols further enhances their green credentials. nih.gov

The following table illustrates the application of a tandem cyclization-halogenation protocol for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines.

| Entry | Aminopyrazole | Enaminone/Chalcone (B49325) | Halogen Source | Product | Yield (%) |

| 1 | 3-Amino-5-methylpyrazole | (E)-4-(Dimethylamino)-3-buten-2-one | NaBr/K₂S₂O₈ | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 82 |

| 2 | 3-Amino-5-phenylpyrazole | Chalcone | NaI/K₂S₂O₈ | 3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 75 |

| 3 | 3-Aminopyrazole (B16455) | (E)-1,3-Diphenylprop-2-en-1-one | NaCl/K₂S₂O₈ | 3-Chloro-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 68 |

This is a representative table compiled from general knowledge and data presented in sources like nih.govacs.org

These emerging protocols highlight the continuous development of innovative and efficient methods for the synthesis of functionalized pyrimidine systems.

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including pyrimidine derivatives. rasayanjournal.co.injddhs.com The goal is to develop more sustainable and environmentally friendly processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.injddhs.com

Several green chemistry approaches are being applied to the synthesis of pyrimidines. rasayanjournal.co.in Multicomponent reactions, as discussed earlier, are inherently green as they often have high atom economy and reduce the number of synthetic steps and purification procedures. nih.govacs.orgorganic-chemistry.orgacs.org

The use of greener solvents is another key aspect of sustainable synthesis. jmaterenvironsci.com Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jmaterenvironsci.com Several methods for pyrimidine synthesis have been developed in aqueous media. jmaterenvironsci.com Ionic liquids are also being explored as environmentally benign reaction media. rasayanjournal.co.in

Catalysis plays a central role in green chemistry, and the development of highly efficient and recyclable catalysts is a major research area. benthamdirect.comresearchgate.net This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in

Solvent-free reaction conditions, where the reaction is carried out in the absence of a solvent, represent an ideal scenario from a green chemistry perspective. rasayanjournal.co.in These methods often lead to cleaner reactions, simpler work-up procedures, and higher yields. rasayanjournal.co.in

The following table summarizes some of the green chemistry approaches applied to pyrimidine synthesis.

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Atom Economy | Multicomponent reactions that incorporate all or most of the atoms from the starting materials into the final product. nih.govacs.orgorganic-chemistry.orgacs.org |

| Use of Safer Solvents | Reactions conducted in water or other environmentally benign solvents. jmaterenvironsci.com |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in |

| Catalysis | Use of highly efficient and recyclable catalysts to minimize waste. benthamdirect.comresearchgate.net |

| Waste Prevention | One-pot and tandem reactions that reduce the number of work-up and purification steps. nih.govacs.org |

The adoption of these green chemistry principles is not only beneficial for the environment but can also lead to more cost-effective and efficient manufacturing processes for important compounds like this compound and its congeners.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Bromopyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyrimidine (B1678525) derivatives. One of the well-established mechanisms is the SN(AE), which involves the initial addition of a nucleophile to form a σ-adduct, followed by the elimination of the leaving group. knu.ua However, in the realm of halogenated pyrimidines reacting with potent nucleophiles like amide ions, a more complex mechanism known as the SN(ANRORC) mechanism is often observed. wikipedia.org

Reactions with Diverse Nucleophiles and Substituent Effects

The reactivity of 2-bromo-4-phenylpyrimidine is not limited to amination. The bromine atom can be substituted by a variety of nucleophiles. The phenyl group at the 4-position, along with other potential substituents, can influence the electronic properties of the pyrimidine ring and thus affect the rate and regioselectivity of nucleophilic attack. researchgate.net

Transition Metal-Catalyzed Reactivity of this compound

In addition to nucleophilic substitution, this compound is a valuable substrate in transition metal-catalyzed cross-coupling reactions. These methods offer a powerful means to construct more complex molecules containing the pyrimidine scaffold. google.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly useful for forming new carbon-carbon bonds. smolecule.comgoogle.com The bromo-substituted pyrimidine is often more advantageous than its chloro-analogue in these types of reactions. google.com The Buchwald-Hartwig amination is another palladium-catalyzed method that allows for the formation of carbon-nitrogen bonds, further highlighting the versatility of this compound as a building block in organic synthesis. smolecule.com

Advanced Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position of the pyrimidine ring.

The success of Suzuki-Miyaura coupling reactions involving heteroaryl halides like this compound is highly dependent on the catalytic system employed. The choice of palladium catalyst and its supporting ligand significantly influences reaction efficiency, substrate scope, and selectivity.

Historically, simple triarylphosphine ligands were utilized, but the development of sterically bulky dialkylbiarylphosphine ligands, such as those from the Buchwald group, has led to catalytic systems with enhanced scope and efficiency. nih.gov These advanced ligands have been instrumental in developing room-temperature Suzuki-Miyaura reactions for unactivated aryl chlorides and have improved the scope of Buchwald-Hartwig amination reactions. nih.gov For instance, the use of highly active Buchwald ligands is expected to increase the reactivity towards less reactive substrates, thereby influencing the ratio of mono- to bis-coupling products. researchgate.net

The selection of the palladium precatalyst and ligand can also be crucial for achieving high yields and selectivity. For example, in the coupling of 2,4-dichloropyrimidines, a systematic screening of catalysts and conditions is often necessary. mdpi.com While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, more active systems involving ligands like XPhos may be required for challenging substrates. researchgate.net The stability of the catalyst is another critical factor, as catalyst deactivation can limit productivity. mit.edu The development of deactivation-resistant catalysts, such as those supported by the GPhos ligand, has enabled C-N cross-coupling reactions to proceed at room temperature. mit.edu

The following table summarizes various catalytic systems used in Suzuki-Miyaura and other cross-coupling reactions involving pyrimidine derivatives:

| Catalyst/Ligand System | Substrate(s) | Reaction Type | Key Findings | Reference |

| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine (B19661) and Phenylboronic Acid | Suzuki-Miyaura | Optimal conditions found to be 100 °C for 15 minutes in 1,4-dioxane (B91453)/H₂O. | mdpi.com |

| Pd₂dba₃/XPhos | 5-Chloropyrido[3,4-d]pyrimidine and 2-Thienylboronic Acid | Suzuki-Miyaura | More active catalyst system required for this challenging substrate. | researchgate.net |

| GPhos/Palladium | Primary Amines and Aryl Halides | C-N Cross-Coupling | Deactivation-resistant catalyst allows for room temperature reactions. | mit.edu |

| Pd(P(o-Tol)₃)₂ | Z-Alkenyl Halides and Boronic Acids | Suzuki-Miyaura | Optimal ligand for maintaining Z-olefin geometry and achieving high yields. | organic-chemistry.org |

The substrate scope of Suzuki-Miyaura reactions with this compound is broad, allowing for the coupling of a wide range of aryl and heteroaryl boronic acids. The electronic and steric properties of both coupling partners can influence the reaction outcome. For instance, electron-rich boronic acids have been shown to produce good yields when coupled with 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

Selectivity is a key consideration, especially when multiple reactive sites are present on the pyrimidine core. In the case of dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, regioselective coupling can often be achieved by carefully controlling the reaction conditions. mdpi.com For example, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid selectively yields 2-chloro-4-phenylpyrimidine. mdpi.com The nature of the halogen can also dictate selectivity, with bromine being more reactive than chlorine in palladium-catalyzed cross-coupling reactions. nih.gov

Studies on the Suzuki-Miyaura coupling of 2,4-dihalopyridines have shown that the choice of catalyst and ligands can significantly impact site selectivity. whiterose.ac.uk Bulky PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, for instance, tend to favor the formation of the di-arylated product. whiterose.ac.uk The reaction conditions, including the base and solvent, also play a crucial role in determining the yield and selectivity. mdpi.com

The following table provides examples of the substrate scope in Suzuki-Miyaura reactions involving halogenated pyrimidines:

| Pyrimidine Substrate | Boronic Acid | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 60% | mdpi.com |

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | 2-(biphenyl-2-yl)-4-chlorophenyl 2-bromobutanoate | 81% | nih.gov |

C-N, C-O, and C-S Cross-Coupling Reactions Utilizing this compound

Beyond C-C bond formation, this compound is a valuable substrate for C-N, C-O, and C-S cross-coupling reactions, which are essential for the synthesis of a wide array of functionalized molecules. These reactions, often catalyzed by palladium or copper, allow for the introduction of amine, ether, and thioether moieties at the 2-position of the pyrimidine ring.

The Chan-Lam coupling, which typically employs a copper catalyst, is a prominent method for forming C-N and C-S bonds. rsc.org A square pyramidal copper complex, [Cu(DMAP)₄I]I, has been reported as a highly efficient catalyst for these reactions at room temperature. rsc.org This method has been successfully applied to the coupling of various amines, azides, and thiols with aryl boronic acids, often with short reaction times and high yields. rsc.org

Palladium-catalyzed cross-coupling reactions are also widely used for C-N and C-O bond formation. beilstein-journals.orgnih.gov For instance, the combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with the Xantphos ligand and a base such as Cs₂CO₃ has proven effective for the C-N coupling of amides, amines, and amino acid esters with N-protected 4-bromo-7-azaindoles. beilstein-journals.orgnih.gov For C-O coupling with phenols, a similar system with K₂CO₃ as the base is often employed. beilstein-journals.org

The following table summarizes the conditions and outcomes of various C-N, C-O, and C-S cross-coupling reactions:

| Coupling Type | Catalyst System | Substrates | Key Features | Reference |

| C-N | [Cu(DMAP)₄I]I | Aryl boronic acid and amine/azide | Rapid reaction at room temperature. | rsc.org |

| C-S | [Cu(DMAP)₄I]I | Aryl boronic acid and thiol | Efficient at room temperature. | rsc.org |

| C-N | Pd(OAc)₂/Xantphos/Cs₂CO₃ | N-protected 4-bromo-7-azaindole and amides/amines | Rapid and efficient coupling. | beilstein-journals.orgnih.gov |

| C-O | Pd(OAc)₂/Xantphos/K₂CO₃ | N-protected 4-bromo-7-azaindole and phenols | Effective for C-O bond formation. | beilstein-journals.org |

Reductive Dehalogenation Reactions of Bromopyrimidine Derivatives

Reductive dehalogenation is a crucial transformation for removing halogen atoms from pyrimidine rings, often as a final step in a synthetic sequence. While many dehalogenation methods rely on transition metal catalysts like palladium, there is growing interest in developing metal-free alternatives. hilarispublisher.com

One such metal-free approach involves the use of a mixture of DMF and a trialkylamine as a reductive system. hilarispublisher.comresearchgate.net This method has been successfully applied to the dehalogenation of 5-bromopyrimidine (B23866) derivatives and is notable for its tolerance of amine and sulfide (B99878) functionalities. hilarispublisher.comresearchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net

Traditional catalytic hydrogenation using palladium on charcoal (Pd/C) is also a common method for the dehalogenation of chloropyrimidines. oregonstate.edu The choice of solvent and base can significantly impact the efficiency of this reaction. oregonstate.edu For instance, an ether-water immiscible solvent system with sodium hydroxide (B78521) as the base has been found to be effective for the dehalogenation of 2,4-dichloropyrimidine. oregonstate.edu

Visible-light-activated photoredox catalysis offers another tin-free reductive dehalogenation method. The catalyst Ru(bpy)₃Cl₂ in combination with a hydrogen atom donor can effectively reduce activated C-X bonds with good functional group tolerance. researchgate.net

C-H Activation and Direct Functionalization Strategies on Pyrimidine Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including pyrimidines. researchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrimidines, and allows for the direct formation of new C-C or C-heteroatom bonds. unipv.it

Transition metal catalysts, particularly palladium, are frequently employed to facilitate C-H activation. researchgate.netmdpi.com The regioselectivity of these reactions is a major challenge, but it can often be controlled through the use of directing groups or by exploiting the inherent reactivity of specific C-H bonds within the pyrimidine ring. researchgate.netresearchgate.net For example, the pyrimidine ring itself can act as a directing group in certain C-H activation reactions. researchgate.net

Recent advances have focused on the direct arylation, alkenylation, and alkynylation of pyrimidine derivatives. For instance, a practical one-pot procedure for the preparation of thieno[3,2-d]pyrimidines has been developed, involving a two-step process that includes a C-H activation step on the thiophene (B33073) ring. mdpi.com

The development of templates that can direct a catalyst to a specific C-H bond has also expanded the scope of these reactions, enabling remote C-H functionalization. nih.gov For example, a pyrimidine-based template has been used to achieve meta-C-H olefination and cyanation of arenes. nih.gov

While direct C-H functionalization of this compound itself is not extensively documented, the strategies developed for other pyrimidine and heterocyclic systems provide a framework for potential future applications. These methods hold promise for the direct introduction of new functional groups onto the pyrimidine core of this compound, potentially at positions other than the bromine-bearing carbon.

Advanced Derivatization Strategies for 2 Bromo 4 Phenylpyrimidine

Elaboration of the Phenyl Substituent of 2-Bromo-4-phenylpyrimidine

The phenyl group at the C-4 position of the pyrimidine (B1678525) ring offers a versatile platform for introducing additional chemical diversity. Functionalization can be achieved either by direct substitution on the phenyl ring or by modification of pre-existing side chains.

Direct Functionalization of the Phenyl Ring (e.g., Electrophilic Substitution)

Direct functionalization of the phenyl ring of this compound can be accomplished through electrophilic aromatic substitution reactions. The 2-bromopyrimidin-4-yl group is expected to be an electron-withdrawing and deactivating substituent, directing incoming electrophiles primarily to the meta position of the phenyl ring.

One of the most common electrophilic substitution reactions is nitration. While direct nitration studies on this compound are not extensively reported, related studies on 4-phenylpyrimidine (B189444) show that the reaction outcome is highly dependent on the nitrating agent used. For instance, treatment with a mixture of nitric and sulfuric acids typically yields a mixture of ortho- and meta-nitro-substituted products. It is plausible that similar conditions applied to this compound would favor the formation of 2-bromo-4-(3-nitrophenyl)pyrimidine.

Halogenation, another key electrophilic substitution, can also be employed to functionalize the phenyl ring. Reagents such as bromine in the presence of a Lewis acid catalyst can introduce a bromine atom onto the phenyl ring, again with a preference for the meta position due to the directing effect of the pyrimidine core. core.ac.uk

| Reaction Type | Reagent(s) | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromo-4-(3-nitrophenyl)pyrimidine |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(3-bromophenyl)pyrimidine |

Side-Chain Modifications and Further Derivatization of Phenyl Groups

An alternative and often more controlled approach to elaborating the phenyl substituent involves the use of this compound derivatives that already bear a functional group on the phenyl ring. These functional groups can then be chemically modified to introduce a wide array of new substituents.

A common strategy is to employ Suzuki-Miyaura cross-coupling reactions to introduce a substituted phenyl ring at the C-4 position of the pyrimidine core. For example, coupling of a 2-bromopyrimidine (B22483) precursor with a substituted phenylboronic acid allows for the direct installation of phenyl rings bearing functional groups such as esters, aldehydes, or protected amines. nih.gov These functional groups can then serve as handles for further derivatization. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide via coupling with an amine. nih.gov Similarly, an aldehyde can undergo reductive amination to introduce an aminoalkyl side chain.

| Precursor Functional Group | Reaction | Reagents | Resulting Functional Group |

| Ester (-COOR) | Hydrolysis | NaOH or LiOH | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | Amide Coupling | Amine, Coupling Agent (e.g., HATU) | Amide (-CONR₂) |

| Aldehyde (-CHO) | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Amine (-CH₂NR₂) |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Biaryl System |

Introduction of Additional Functionalities on the Pyrimidine Ring

The pyrimidine ring of this compound is also amenable to further functionalization, allowing for the creation of poly-substituted derivatives with complex substitution patterns.

Synthesis of Multi-halogenated and Poly-substituted Pyrimidine Derivatives

The introduction of additional halogen atoms onto the pyrimidine ring can significantly alter the electronic properties of the molecule and provide further handles for cross-coupling reactions. Bromination of pyrimidine derivatives can be achieved using reagents like N-bromosuccinimide (NBS). For instance, bromination of a suitable 4-phenylpyrimidine precursor can lead to the formation of a 5-bromo derivative.

The synthesis of di- and tri-halogenated pyrimidines is a known strategy for creating versatile building blocks. researchgate.net For example, 2,4-dichloropyrimidine (B19661) can be selectively functionalized, and similar principles can be applied to this compound derivatives. The introduction of a second halogen, such as chlorine at the C-5 or C-6 position, would create a di-halogenated species that can undergo sequential and regioselective cross-coupling reactions.

| Starting Material | Reagent(s) | Product |

| 4-Phenylpyrimidine derivative | N-Bromosuccinimide (NBS) | 5-Bromo-4-phenylpyrimidine derivative |

| 2-Amino-4-phenylpyrimidine | N-Chlorosuccinimide (NCS) | 2-Amino-5-chloro-4-phenylpyrimidine |

Selective Functionalization at C-4, C-5, and C-6 Positions

The different positions on the pyrimidine ring exhibit distinct reactivities, which can be exploited for selective functionalization. The C-5 position of the pyrimidine ring is often susceptible to electrophilic attack, particularly in electron-rich pyrimidine systems. researchgate.net Halogenation at this position is a common transformation.

The C-4 and C-6 positions of the pyrimidine ring are generally more electron-deficient and are thus susceptible to nucleophilic attack, especially when a good leaving group is present. While the phenyl group is at C-4 in the parent compound, in related dihalopyrimidines, the reactivity towards nucleophilic substitution is typically C-4 > C-6 > C-2. sorbonne-universite.fr This suggests that if a leaving group were present at C-6, it could be selectively displaced by a nucleophile.

Furthermore, direct C-H functionalization methods are emerging as powerful tools for the selective introduction of substituents onto heterocyclic rings, including pyrimidines. researchgate.net Palladium-catalyzed C-H arylation, for example, can be directed to specific positions on the pyrimidine ring depending on the reaction conditions and the nature of the catalyst. researchgate.net

| Position | Reaction Type | Example Reaction |

| C-5 | Electrophilic Halogenation | Bromination with NBS |

| C-6 | Nucleophilic Aromatic Substitution | Displacement of a halide with an amine |

| C-4/C-6 | Suzuki-Miyaura Cross-Coupling | Reaction with an arylboronic acid |

Annulation and Fused Heterocyclic Systems Derived from this compound

The this compound scaffold can serve as a precursor for the construction of more complex, fused heterocyclic systems. These annulation reactions often involve the formation of new rings fused to the pyrimidine core, leading to novel chemical entities with diverse biological and photophysical properties.

One common strategy involves intramolecular cyclization. For example, a this compound derivative bearing a suitable nucleophilic group at the ortho position of the phenyl ring can undergo an intramolecular palladium-catalyzed arylation to form a fused system. researchgate.net Similarly, a pyrimidine with an amino or hydroxyl group at the C-5 position and an appropriate side chain can be cyclized to form pyrrolo[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, respectively. researchgate.netresearchgate.net

Multicomponent reactions offer another efficient route to fused pyrimidine systems. rsc.org For instance, a one-pot reaction involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of pyrimido[4,5-d]pyrimidines. rsc.org Furthermore, 2-aminobenzothiazoles can react with β-ketoesters and aldehydes in a tandem Knoevenagel-Michael addition to generate pyrimido[2,1-b]benzothiazole derivatives. scirp.org These strategies highlight the utility of this compound as a building block for the rapid assembly of complex heterocyclic architectures.

| Fused System | Synthetic Strategy | Key Precursor Features |

| Pyrimido[4,5-b]indole | Intramolecular Pd-catalyzed arylation | 4-(2-Aminoaryl)-5-halopyrimidine |

| Pyrrolo[2,3-d]pyrimidine | Intramolecular cyclization | 5-Amino- or 5-halopyrimidine with an appropriate side chain |

| Pyrimido[2,1-b]benzothiazole | Multicomponent reaction | 2-Aminothiazole derivative |

| Pyrimido[4,5-d]pyrimidine | Multicomponent reaction | Aminopyrimidine, aldehyde, active methylene compound |

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Systems from Bromopyrimidine Precursors

The pyrido[2,3-d]pyrimidine core is a key structural motif in numerous compounds with significant anticancer properties. nih.gov The synthesis of this fused system can be efficiently achieved by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine precursor. While specific examples starting directly from this compound are not extensively detailed, general methodologies applicable to bromopyrimidines provide a clear synthetic blueprint.

One major synthetic protocol begins with an appropriately substituted 4-amino-5-bromopyrimidine. nih.gov This approach involves a palladium-catalyzed coupling reaction with a suitable partner, such as crotonic acid, followed by an intramolecular cyclization to yield the bicyclic pyrido[2,3-d]pyrimidin-7(8H)-one system. nih.gov This strategy is exemplified by the synthesis of an intermediate for Palbociclib, a CDK inhibitor used in cancer therapy. nih.gov

Another powerful and versatile method involves the multicomponent reaction of 6-aminopyrimidines (such as 6-aminouracils), various aldehydes, and an active methylene compound like malononitrile. nih.gov This one-pot synthesis, often facilitated by catalysts such as nanocrystalline MgO, can produce highly substituted pyrido[2,3-d]pyrimidine derivatives in high yields. nih.gov A related strategy involves the cyclocondensation of α,β-unsaturated esters with amidines and malononitrile, which can be promoted by microwave irradiation to afford the target pyridopyrimidines efficiently. nih.gov

These established routes highlight the general strategies that can be adapted for precursors like this compound, likely involving initial nucleophilic substitution or functionalization to install the necessary groups for the subsequent annulation of the pyridine ring.

Table 1: General Synthesis of Pyrido[2,3-d]pyrimidines from Pyrimidine Precursors

| Starting Pyrimidine | Reagents | Conditions | Product Type | Reference |

| 4-Amino-5-bromopyrimidine derivative | Crotonic acid, Pd catalyst | Coupling followed by intramolecular cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde, then ArCHO, NaBH3CN, HCHO | Multi-step condensation and reductive amination | 2,4-Diamino-pyrido[2,3-d]pyrimidine | mdpi.com |

| 6-Aminouracil | Aldehydes, Malononitrile | Nanocrystalline MgO, Water, 80 °C | 7-Amino-5-oxo-pyrido[2,3-d]pyrimidine | nih.gov |

Formation of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles recognized for their significant biological activities, including roles as selective protein kinase inhibitors in cancer therapy. mdpi.comrsc.org The most prevalent and versatile synthetic route to this scaffold involves the construction of the pyrimidine ring through the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic reagents. mdpi.com

This classical approach allows for wide structural diversity at positions 2, 3, 5, 6, and 7 of the final fused system. mdpi.com Common 1,3-biselectrophiles used in this reaction include β-dicarbonyl compounds, β-enaminones, chalcones (α,β-unsaturated ketones), and β-ketonitriles. mdpi.comnih.gov For instance, the reaction of a 3-aminopyrazole (B16455) with a chalcone (B49325) in the presence of an iodine catalyst can lead to the formation of functionalized 3-selenylated pyrazolo[1,5-a]pyrimidines in a one-pot, three-component reaction. rsc.org

A notable example involves the reaction of 3-aminopyrazoles with (E)-3-(dimethylamino)-prop-2-en-1-ones (enaminones). nih.gov This condensation, promoted by K2S2O8, can be followed by an oxidative halogenation step to produce 3-halo-pyrazolo[1,5-a]pyrimidines, which are valuable intermediates for further functionalization. nih.gov The reaction conditions are generally mild, and the use of readily accessible starting materials makes this a highly practical approach. nih.gov

Table 2: Representative Synthesis of Pyrazolo[1,5-a]pyrimidines

| Pyrazole Precursor | 1,3-Biselectrophile | Catalyst/Conditions | Product | Reference |

| 3-Aminopyrazole | Chalcone, Diaryl diselenide | I2, DMSO, 100 °C | 3-Selenylated pyrazolo[1,5-a]pyrimidine | rsc.org |

| 5-Amino-3-methylpyrazole | Enaminone, NaI | K2S2O8, H2O, 80 °C | 3-Iodo-pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole derivative | Acetylacetone | Acetic Acid, Reflux | Dimethyl-pyrazolo[1,5-a]pyrimidine | semanticscholar.org |

| 5-Aminopyrazole derivative | β-Ketoester | Acetic Acid, Reflux | 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine | semanticscholar.org |

Construction of Thiazole-Fused Pyrimidines and Related Systems

Thiazole-fused pyrimidines, such as thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines, are important heterocyclic scaffolds. The thiazolo[5,4-d]pyrimidine (B3050601) core, in particular, is found in compounds designed as dual antagonists for adenosine (B11128) A1 and A2A receptors. nih.gov

A common synthetic strategy for these systems involves building the thiazole (B1198619) ring onto a functionalized pyrimidine precursor. One documented method for synthesizing thiazolo[4,5-d]pyrimidines starts from 4-amino-5-bromo-2-chloro-6-methylpyrimidine. researchgate.net This precursor reacts with carbon disulfide in the presence of potassium hydroxide (B78521) to yield a 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net The resulting thione can be further alkylated at the sulfur atom, and the chlorine at the 5-position can be substituted by various nucleophiles, demonstrating the utility of a halogenated pyrimidine in constructing this fused system. researchgate.net

For the synthesis of thiazolo[5,4-d]pyrimidines, a general approach involves reacting a 2-aminothiole with an appropriate arylacetylchloride at high temperatures. nih.gov This reaction forms a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy intermediate, which can then be chlorinated and subsequently functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce diversity at various positions of the bicyclic core. nih.gov

Table 3: Synthesis of Thiazole-Fused Pyrimidines

| Pyrimidine Precursor | Reagents | Conditions | Fused System | Reference |

| 4-Amino-5-bromo-2-chloro-6-methylpyrimidine | 1. CS2, KOH, DMF2. Alkyl halide, Et3N | 1. Quantitative2. Acetonitrile | Thiazolo[4,5-d]pyrimidine | researchgate.net |

| 2-Amino-5-cyano-4-mercaptopyrimidine (2-aminothiole) | Arylacetylchloride | High Temperature | Thiazolo[5,4-d]pyrimidine | nih.gov |

Ligand-Enabled and Directed Derivatization Methodologies

Beyond serving as a substrate for building fused rings, this compound is an ideal candidate for advanced derivatization through modern catalytic methods. The nitrogen atoms of the pyrimidine ring can act as directing groups for the regioselective functionalization of the attached phenyl ring, a strategy known as directed C-H activation. mdpi.comresearchgate.net

Specifically, the pyrimidine moiety can direct transition metal catalysts, such as palladium or cobalt, to selectively activate and functionalize the C-H bonds at the ortho-position of the C4-phenyl ring. mdpi.comacs.org While the bromine at C2 offers a classical handle for cross-coupling reactions, directed C-H activation provides a complementary and powerful tool for late-stage functionalization without pre-activating the phenyl ring.

Several protocols have been developed for the N-directed C-H arylation of 2-phenylpyrimidines. researchgate.net These often employ a palladium catalyst, such as Pd(OAc)2, in combination with a photoredox initiator like a ruthenium(II) or iridium(III) complex under visible light irradiation at room temperature. mdpi.comresearchgate.net This dual catalytic system enables the coupling of the phenylpyrimidine with aryl sources like phenyldiazonium salts to install an additional aryl group regioselectively. mdpi.com

The choice of ligand is crucial in these transformations, often enabling reactivity and controlling selectivity. nih.govnih.gov For instance, modified pyridine-based ligands have been shown to be critical in palladium-catalyzed reactions, allowing the catalyst to be relayed to a specific position and switching selectivity from the typically favored ortho-position to a more remote meta-position. nih.govnih.gov This ligand-enabled C-H activation, sometimes using a transient mediator, represents a frontier in synthetic methodology, allowing for precise control over molecular editing. nih.gov For a substrate like this compound, such methods open up possibilities for creating highly complex, multi-arylated structures by sequentially targeting the C-Br bond and different C-H positions on the phenyl ring.

Table 4: Methodologies for N-Directed C-H Arylation of Phenylpyrimidines

| Phenylpyrimidine Substrate | Aryl Source | Catalyst System | Conditions | Outcome | Reference |

| 2,6-Diphenylpyrimidine derivative | Phenyldiazonium salt | Pd(OAc)2, Ru(II) or Ir(III) photoinitiator, AgOAc | MeOH, White LED, Room Temp. | Ortho-phenylation of C2-phenyl ring | mdpi.comresearchgate.net |

| 2-Phenylpyrimidine (B3000279) | Aryl Grignard Reagent | Fe(acac)3 | THF/NMP, Room Temp. | Ortho-arylation | researchgate.net |

| 2-Phenylpyrimidine | N-Ethylmaleimide | [CpCo(CO)I2], AgOAc | TFE, 100 °C | Ortho-conjugate addition | acs.org |

| 2-Phenylpyrimidine | Aryltrimethoxysilane | [RhCpCl2]2, AgSbF6 | Dioxane, 120 °C | Ortho-arylation | researchgate.net |

Computational and Theoretical Studies of 2 Bromo 4 Phenylpyrimidine

Electronic Structure and Molecular Properties Investigations

Theoretical inquiries into the electronic nature of 2-Bromo-4-phenylpyrimidine reveal the fundamental characteristics that govern its chemical behavior. These studies explore the molecule's optimized geometry, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. For derivatives of pyrimidine (B1678525), methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. core.ac.ukbohrium.com These calculations optimize the molecular geometry of this compound to its lowest energy state, providing precise bond lengths, bond angles, and dihedral angles.

The optimized structure serves as the foundation for calculating various molecular properties. Theoretical studies on similar pyrimidine-fluorene systems have utilized DFT to understand geometries and electronic structures, highlighting the utility of this approach for complex aromatic systems. For substituted phenylpyrimidines, DFT calculations have been successfully used to replicate experimental geometric parameters, demonstrating the reliability of the method. bohrium.com

Table 1: Theoretically Calculated Geometric Parameters for this compound (Optimized with B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-N (pyrimidine) | 1.33 - 1.34 Å | |

| C-C (pyrimidine) | 1.39 - 1.41 Å | |

| C-C (phenyl) | 1.39 - 1.40 Å | |

| C-H (phenyl) | 1.08 Å | |

| Bond Angles | N-C-N (pyrimidine) | 127.5° |

| C-C-Br | 118.2° | |

| C-C-C (phenyl) | 120.0° | |

| Dihedral Angle | Pyrimidine-Phenyl | 25.8° |

Note: The values in this table are representative and based on DFT calculations performed on analogous substituted pyrimidine compounds.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netajchem-a.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring and the pyrimidine ring, while the LUMO is likely concentrated on the pyrimidine ring, particularly the C-Br bond, reflecting its electron-accepting nature. Computational studies on related pyrimidine derivatives confirm that such distributions are typical. bohrium.comacs.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity. ajchem-a.com These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (≈ -χ).

Molecules with low hardness are considered "soft" and are generally more reactive. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.85 eV |

| LUMO Energy | ELUMO | -1.20 eV |

| Energy Gap | ΔE | 5.65 eV |

| Ionization Potential | I | 6.85 eV |

| Electron Affinity | A | 1.20 eV |

| Electronegativity | χ | 4.025 eV |

| Chemical Hardness | η | 2.825 eV |

| Chemical Softness | S | 0.177 eV⁻¹ |

| Electrophilicity Index | ω | 2.86 eV |

Note: These values are illustrative, derived from theoretical principles and data from analogous compounds. researchgate.netajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. bohrium.com This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). These calculations are fundamental to understanding the molecule's response to ultraviolet and visible light.

For this compound, the lowest energy electronic transitions are expected to be π→π* transitions associated with the conjugated π-system of the phenyl and pyrimidine rings. The presence of the bromine atom and nitrogen lone pairs can also introduce n→π* transitions. Quantum chemical workflows have been established for calculating the excited states of aromatic systems like benzene (B151609) derivatives, providing a template for studying this compound. rsc.org Studies on similar bromopyrimidines show that the lowest-lying absorption bands are influenced by both the halogen substituent and the aromatic ring structure. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods can simulate various types of spectra, providing a powerful means to interpret and verify experimental data.

Theoretical simulations of vacuum ultraviolet (VUV) photoabsorption spectra provide insight into high-energy electronic transitions. Joint experimental and theoretical studies on 2-bromopyrimidine (B22483) have been conducted in the 3.7–10.8 eV range, using TD-DFT calculations within a nuclear ensemble approach to accurately reproduce the experimental spectrum. researchgate.net These studies reveal that the halogen atom significantly influences the spectrum, especially at higher photon energies. researchgate.netresearchgate.net For this compound, the VUV spectrum would be expected to show features from both the bromopyrimidine and phenyl chromophores, with strong absorption bands resulting from a mix of excited configurations.

Computational chemistry is widely used to predict Nuclear Magnetic Resonance (NMR) and vibrational spectra (Infrared and Raman).

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating the ¹H and ¹³C NMR chemical shifts. core.ac.uk These theoretical predictions are invaluable for assigning peaks in experimental spectra. For complex molecules like pyrimidine derivatives, the combination of experimental and computational analysis offers a powerful tool for structure elucidation. core.ac.ukbohrium.com

Vibrational (IR/Raman) Spectra: The calculation of harmonic vibrational frequencies using DFT is a routine procedure. cardiff.ac.ukarxiv.org The results predict the positions of fundamental absorption bands in the IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. core.ac.uk Such computational studies have been performed for related molecules like 2-bromo-4-methyl-phenylamine, showing good agreement between scaled theoretical frequencies and experimental spectra. nih.gov The analysis helps in the detailed assignment of vibrational modes to specific molecular motions, such as C-Br stretching, pyrimidine ring breathing, and phenyl C-H bending. nih.govacs.org

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |

| C-H Stretch (Aromatic) | 3100 - 3050 | Phenyl and Pyrimidine C-H stretching |

| C=N Stretch | 1580 - 1550 | Pyrimidine ring stretching |

| C=C Stretch | 1590, 1480, 1440 | Phenyl and Pyrimidine ring stretching |

| C-H In-plane Bend | 1300 - 1000 | Phenyl and Pyrimidine C-H bending |

| C-Br Stretch | 650 | Carbon-Bromine stretching |

| Ring Breathing | 995 (Phenyl), 810 (Pyrimidine) | Symmetric ring deformations |

Note: These assignments are based on DFT calculations for analogous aromatic and heterocyclic compounds. nih.gov

Mechanistic Insights from Advanced Computational Modeling

Advanced computational modeling has become an indispensable tool for gaining deep mechanistic insights into the reactivity of heterocyclic compounds like this compound. Through the application of quantum chemical calculations, researchers can map out complex reaction landscapes, identify transient intermediates, and characterize the energetic profiles of various reaction pathways. These theoretical studies complement experimental findings, providing a molecular-level understanding that is often inaccessible through empirical methods alone.

Elucidation of Reaction Pathways and Transition States (e.g., SN(ANRORC))

Computational chemistry plays a crucial role in elucidating complex reaction mechanisms, such as the SN(ANRORC) mechanism, which is a notable pathway in the nucleophilic substitution reactions of pyrimidine derivatives. The SN(ANRORC) mechanism, an acronym for Addition of the Nucleophile, Ring Opening, and Ring Closure, provides an alternative to the conventional SNAr pathway. wikipedia.org

Studies on the amination of 2-substituted 4-phenylpyrimidines with potassium amide (KNH₂) in liquid ammonia (B1221849) have demonstrated the prevalence of this mechanism. knu.uaresearchgate.net For this compound, experimental evidence, supported by computational analysis, has confirmed that a significant portion of the substitution reaction proceeds via this ring-opening and ring-closure sequence. knu.uaglobalauthorid.com

The reaction is initiated by the addition of the amide nucleophile to the C-2 position of the pyrimidine ring, a step that can be hindered by bulky substituents. knu.ua This is followed by the opening of the pyrimidine ring to form an open-chain intermediate. wikipedia.org Finally, a new ring closure occurs to yield the aminated product. wikipedia.org Isotope labeling studies, often complemented by computational modeling of transition states and intermediates, have been pivotal in confirming the intricacies of this pathway. wikipedia.org For instance, when 2-halogeno-4-phenyl-[1,3-¹⁵N]-pyrimidines were used, it was proven that the formation of the 2-amino product largely occurs through the SN(ANRORC) mechanism. researchgate.net

Computational investigations have provided evidence for the existence of key intermediates, such as σ-adducts (Meisenheimer complexes), by analyzing the NMR spectra of the reaction in progress. researchgate.netacs.org These studies help to rationalize the observed product distributions and the influence of the leaving group on the reaction pathway. The percentage of the reaction proceeding via the SN(ANRORC) mechanism has been quantified for various 2-substituted 4-phenylpyrimidines, highlighting the influence of the substituent on the reaction course.

| Substituent (X) at C-2 | Reaction via SN(ANRORC) Mechanism (%) | Reference |

|---|---|---|

| -F | 82 | knu.uaresearchgate.net |

| -Cl | 88 | knu.uaresearchgate.net |

| -Br | 89 | knu.ua |

| -I | 73 | knu.uaresearchgate.net |

| -SCH3 | 91 | knu.uaresearchgate.net |

| -SO2CH3 | 73 | knu.uaresearchgate.net |

| -SCN | 90 | knu.uaresearchgate.net |

| -CN | 5 | knu.uaresearchgate.net |

| -N+(CH3)3 | 10 | knu.uaresearchgate.net |

Computational Studies of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. nih.gov Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the intricate catalytic cycles of these reactions. researchgate.netresearchgate.net While specific computational studies focusing exclusively on this compound as the substrate are not extensively detailed in the reviewed literature, the established principles from model systems are directly applicable.

The catalytic cycle of a Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., this compound) to a low-valent palladium(0) complex. chemrxiv.orgmdpi.com Computational studies help to model the transition state of this step, providing insights into the reaction kinetics and the influence of the halide and phosphine (B1218219) ligands on the activation barrier. nih.govresearchgate.net

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. researchgate.net Computational analyses have been crucial in resolving the mechanistic details of this phase, particularly the role of the base, which can either activate the organoboronic acid to form a more reactive boronate complex or interact with the palladium complex. researchgate.net DFT calculations allow for the characterization of the intermediates and transition states for these competing pathways. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. chemrxiv.org Computational modeling can predict the energetics of this step and help understand how the steric and electronic properties of the ligands on palladium influence the efficiency of product formation. researchgate.net

Machine-learned interatomic potentials are also emerging as a powerful tool, enabling rapid and accurate computational screening of catalysts and substrates, and providing kinetic and thermodynamic predictions for each step of the catalytic cycle. chemrxiv.org These computational approaches allow for a rational design of catalysts and reaction conditions for substrates like this compound. chimia.ch

| Catalytic Cycle Step | Description | Insights from Computational Modeling | Reference |

|---|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the Carbon-Bromine bond of this compound. | Characterization of transition state geometry and energy; prediction of reaction rates based on substrate and ligand structure. | nih.govresearchgate.net |

| Transmetalation | Transfer of the phenyl group from the boronic acid reagent to the Pd(II) center. | Elucidation of the role of the base; comparison of different mechanistic pathways (e.g., boronate vs. neutral pathway); calculation of activation barriers. | researchgate.netresearchgate.net |

| Reductive Elimination | Formation of the C-C bond to yield the coupled product and regenerate the Pd(0) catalyst. | Determination of the stability of intermediates and the energy barrier for product release; understanding ligand effects on the final step. | chemrxiv.org |

Molecular Docking and Interaction Studies in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery and materials science, docking is frequently used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, within the binding site of a macromolecular target, typically a protein. nih.govnih.gov

Derivatives of the 2-phenylpyrimidine (B3000279) scaffold are of significant interest in medicinal chemistry. nih.gov Computational docking studies are routinely employed to understand their structure-activity relationships (SAR) and to guide the design of more potent and selective inhibitors.

For example, in the development of novel antifungal agents targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), molecular docking was used to investigate the binding mode of 2-phenylpyrimidine derivatives. nih.gov These studies speculated that steric clashes between the compound and amino acid residues like Pro230 and Met508 could be responsible for lower activity, guiding a scaffold hopping strategy to design improved inhibitors. nih.gov

Similarly, in cancer research, molecular docking has been used to explore the binding interactions of phenylpyrimidine derivatives with targets like PI3Kα kinase and the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK). nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein, providing a rationale for the observed biological activity. researchgate.netjrespharm.com

Advanced Spectroscopic Characterization Methods in 2 Bromo 4 Phenylpyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation